molecular formula C14H12F3N3O B6441392 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 2640953-11-1

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B6441392
CAS No.: 2640953-11-1
M. Wt: 295.26 g/mol
InChI Key: FIPMFXAXOZTTNB-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a heterocyclic compound that features an azetidine ring fused with a pyrimidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form different derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may lead to the formation of azetidinones, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

    Azetidines: Compounds with a four-membered azetidine ring.

    Pyrimidines: Compounds with a pyrimidine ring structure.

    Trifluoromethoxyphenyl derivatives: Compounds containing the trifluoromethoxyphenyl group.

Uniqueness: The presence of the azetidine ring, known for its strain-driven reactivity, along with the electron-withdrawing trifluoromethoxy group, makes this compound particularly interesting for further research and development .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMFXAXOZTTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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